molecular formula C11H14ClFN2O3S B2866172 2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide CAS No. 2411236-07-0

2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide

Cat. No.: B2866172
CAS No.: 2411236-07-0
M. Wt: 308.75
InChI Key: MZEJAWJFKOSHOB-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a fluoro group, and a sulfamoyl group attached to a phenyl ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The initial step may include the nitration of a suitable benzene derivative followed by subsequent halogenation and sulfamoylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition, receptor binding, or other biological interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways or disease states.

Industry: In the industrial sector, this compound can be used in the manufacture of various products, including dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain receptors or enzymes, while the sulfamoyl group may contribute to its biological activity by interacting with specific biological pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorotoluene

  • 2-Chloro-4-fluorobenzonitrile

  • 2-Chloro-4-fluorobenzenesulfonamide

Uniqueness: 2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O3S/c1-11(2,15-10(16)6-12)8-4-3-7(5-9(8)13)19(14,17)18/h3-5H,6H2,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEJAWJFKOSHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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